1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
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Overview
Description
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of a chlorophenyl group, a pentamethylbenzyl group, and a sulfonyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,3,4,5,6-pentamethylbenzyl chloride.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-2-propanone.
Sulfonylation: The intermediate is then reacted with 2,3,4,5,6-pentamethylbenzyl chloride in the presence of a sulfonylating agent like sulfur trioxide-pyridine complex to introduce the sulfonyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-propanone: Lacks the sulfonyl and pentamethylbenzyl groups, making it less complex and potentially less versatile.
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is unique due to the combination of the chlorophenyl and pentamethylbenzyl groups along with the sulfonyl group
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMQSFDBWCRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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